Ketomethylenebestatin Exhibits 10-Fold Lower Potency than Bestatin Across Three Aminopeptidases: Direct Head-to-Head Comparison
Ketomethylenebestatin inhibits AP-B, AP-M, and Leu-AP with IC50 values approximately 10-fold higher than those of bestatin [1]. This reduction in potency is consistent across all three enzymes, indicating that the ketomethylene substitution uniformly disrupts key interactions with the active site .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | AP-B: 56 μM; AP-M: 752 μM; Leu-AP: 0.39 μM |
| Comparator Or Baseline | Bestatin: approximately 10-fold lower IC50 values (exact values: Leu-AP: 20 nM; AP-B: 60 nM) |
| Quantified Difference | ~10-fold reduction in potency |
| Conditions | In vitro enzyme assays using purified aminopeptidases |
Why This Matters
This quantifies the specific potency trade-off required for incorporating a ketomethylene isostere, informing SAR study design and compound selection.
- [1] Herranz R, Vinuesa S, Pérez C, García-López MT, De Ceballos ML, Murillo FM, del Río J. Ketomethylenebestatin: synthesis and aminopeptidase inhibition. Arch Pharm (Weinheim). 1993 Jul;326(7):395-8. doi: 10.1002/ardp.19933260705. PMID: 8357301. View Source
